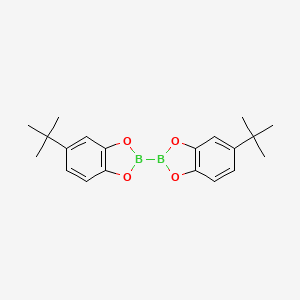![molecular formula C24H23N5 B12555134 N~1~,N~1~,N~2~-Tris[(pyridin-2-yl)methyl]benzene-1,2-diamine CAS No. 142991-51-3](/img/structure/B12555134.png)
N~1~,N~1~,N~2~-Tris[(pyridin-2-yl)methyl]benzene-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-二氨基苯-N~1~,N~1~,N~2~-三(吡啶-2-基)甲基是一种有机化合物,分子式为C27H24N6。该化合物以其强大的配位性质而闻名,使其成为形成金属配合物的宝贵配体。由于它能够与过渡金属形成稳定的配合物,因此它被广泛应用于化学和工业的各个领域。
准备方法
合成路线和反应条件
1,2-二氨基苯-N~1~,N~1~,N~2~-三(吡啶-2-基)甲基的合成通常涉及多步过程。一种常见的合成方法包括在受控条件下使2-吡啶甲胺与1,2-二氨基苯反应。该反应通常在合适的溶剂和催化剂的存在下进行,以促进目标产物的形成。
工业生产方法
在工业环境中,该化合物的生产可能涉及使用自动化设备的大规模反应,以确保一致性和效率。反应条件,例如温度、压力和反应时间,被优化以最大程度地提高产量和纯度。最终产品然后使用重结晶或色谱等技术进行纯化。
化学反应分析
反应类型
1,2-二氨基苯-N~1~,N~1~,N~2~-三(吡啶-2-基)甲基会发生各种类型的化学反应,包括:
氧化: 该化合物可以使用氧化剂(如过氧化氢或高锰酸钾)进行氧化。
还原: 还原反应可以使用还原剂(如硼氢化钠或氢化铝锂)进行。
取代: 该化合物可以参与取代反应,其中一个或多个官能团被其他基团取代。
常用试剂和条件
氧化: 过氧化氢 (H~2~O~2~),高锰酸钾 (KMnO~4~)
还原: 硼氢化钠 (NaBH~4~),氢化铝锂 (LiAlH~4~)
取代: 根据所需的取代,各种卤化物或亲核试剂
形成的主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会产生化合物的氧化衍生物,而还原可能会产生具有改变的官能团的还原形式。
科学研究应用
1,2-二氨基苯-N~1~,N~1~,N~2~-三(吡啶-2-基)甲基具有广泛的科学研究应用,包括:
化学: 用作配体,用于合成用于催化和材料科学的金属配合物。
生物学: 研究其在生物系统中的潜在作用,包括酶抑制和金属离子转运。
医学: 探索其在药物开发中的治疗潜力,尤其是在金属基药物的设计中。
工业: 用于生产先进材料,如配位聚合物和金属有机框架 (MOFs)。
作用机制
1,2-二氨基苯-N~1~,N~1~,N~2~-三(吡啶-2-基)甲基的作用机制涉及它通过其氮原子与金属离子的配位能力。这种配位形成稳定的金属-配体配合物,可以影响各种化学和生物过程。涉及的分子靶点和途径取决于特定的金属离子以及化合物使用的环境。
相似化合物的比较
类似化合物
三(2-吡啶甲基)胺: 另一种具有类似配位性质但结构特征不同的配体。
三联吡啶胺: 一种相关的化合物,其中三个吡啶基连接到中心氮原子。
独特性
1,2-二氨基苯-N~1~,N~1~,N~2~-三(吡啶-2-基)甲基由于其吡啶基和1,2-二氨基苯核心的特定排列而具有独特性,这与其他类似化合物相比提供了独特的配位性质和反应性。这种独特性使其在需要特定配位环境的专门应用中具有价值。
属性
CAS 编号 |
142991-51-3 |
|---|---|
分子式 |
C24H23N5 |
分子量 |
381.5 g/mol |
IUPAC 名称 |
1-N,2-N,2-N-tris(pyridin-2-ylmethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C24H23N5/c1-2-13-24(23(12-1)28-17-20-9-3-6-14-25-20)29(18-21-10-4-7-15-26-21)19-22-11-5-8-16-27-22/h1-16,28H,17-19H2 |
InChI 键 |
HRIOLLNKQNRAEF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)NCC2=CC=CC=N2)N(CC3=CC=CC=N3)CC4=CC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


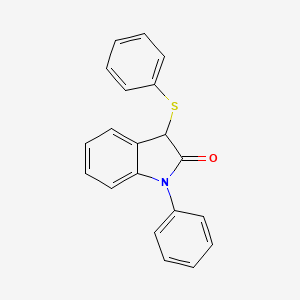

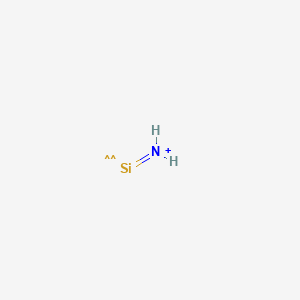

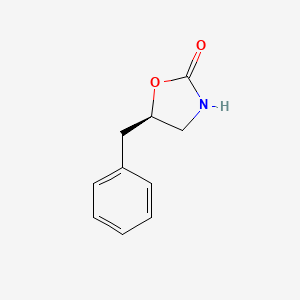
![2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(methylsulfanyl)-1,3,4-thiadiazole](/img/structure/B12555115.png)
![3-[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B12555117.png)
![1,1',1''-[Nitrilotri(4,1-phenylene)]tris[3-(prop-2-en-1-yl)pyrrolidine-2,5-dione]](/img/structure/B12555128.png)
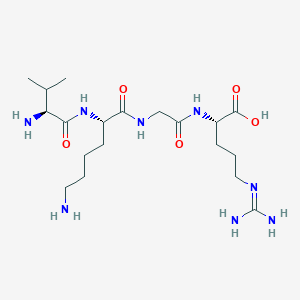
![Acetic acid;(2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl)methanol](/img/structure/B12555148.png)
![(3R,5S,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol](/img/structure/B12555152.png)
![[Methylenedi(2,1-phenylene)]bis(diphenylphosphane)](/img/structure/B12555160.png)
